Cas no 2098051-04-6 (2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile)

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is a heterocyclic compound featuring a fused indazole-thiophene core with an acetonitrile substituent. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and materials science. The presence of both nitrogen- and sulfur-containing moieties enhances its potential as a building block for pharmacologically active molecules or functional materials. The tetrahydroindazole scaffold offers conformational rigidity, while the thiophene ring contributes to electronic delocalization, making it useful in designing ligands or optoelectronic materials. The acetonitrile group provides a reactive handle for further functionalization. Its balanced lipophilicity and moderate polarity facilitate solubility in common organic solvents, streamlining its use in synthetic workflows.
2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile structure
2098051-04-6 structure
Product name:2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
CAS No:2098051-04-6
MF:C13H13N3S
MW:243.327420949936
CID:5042600

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
    • 2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile
    • 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
    • Inchi: 1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2
    • InChI Key: AAVCDMLLBPOBSK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C2CCCCC=2N(CC#N)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 324
  • XLogP3: 2.7
  • Topological Polar Surface Area: 69.8

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 430.5±45.0 °C at 760 mmHg
  • Flash Point: 214.1±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile Security Information

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6906-2.5g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
2098051-04-6 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-6906-0.25g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
2098051-04-6 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-6906-1g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
2098051-04-6 95%+
1g
$335.0 2023-09-06
TRC
T169946-100mg
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)acetonitrile
2098051-04-6
100mg
$ 95.00 2022-06-03
Life Chemicals
F2198-6906-10g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
2098051-04-6 95%+
10g
$1407.0 2023-09-06
TRC
T169946-1g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)acetonitrile
2098051-04-6
1g
$ 475.00 2022-06-03
Life Chemicals
F2198-6906-5g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
2098051-04-6 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F2198-6906-0.5g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
2098051-04-6 95%+
0.5g
$318.0 2023-09-06
TRC
T169946-500mg
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)acetonitrile
2098051-04-6
500mg
$ 320.00 2022-06-03

Additional information on 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile: A Comprehensive Overview

The compound 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile, with CAS No. 2098051-04-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery and development. In this article, we will delve into its structural characteristics, synthesis methods, pharmacological properties, and the latest research findings.

The molecular structure of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is composed of a thiophene ring fused with an indazole moiety. The indazole ring system is further substituted with an acetonitrile group at the 2-position. This combination of functional groups imparts the molecule with unique electronic and steric properties that make it a promising candidate for various biological applications.

Recent studies have highlighted the potential of this compound as a small molecule inhibitor in various cellular pathways. For instance, researchers have explored its ability to modulate kinase activity, which is crucial in the development of anti-cancer therapies. The thiophene ring in the molecule plays a significant role in enhancing its bioavailability and stability within biological systems.

The synthesis of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile involves a multi-step process that typically begins with the preparation of the thiophene derivative. This is followed by a series of coupling reactions to form the indazole ring system. The final step involves the introduction of the acetonitrile group through nucleophilic substitution or similar reactions. The optimization of these steps has been a focus of recent research to improve yield and purity.

In terms of pharmacological activity, this compound has shown promising results in preclinical studies. It has demonstrated selective inhibition against certain protein kinases, which are often overexpressed in cancer cells. Additionally, its ability to penetrate cellular membranes efficiently makes it a strong candidate for targeted drug delivery systems.

One of the most exciting developments involving this compound is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Recent research has indicated that it may inhibit key enzymes involved in amyloid-beta production, thereby reducing plaque formation in the brain. This finding has opened new avenues for exploring its therapeutic potential in neurology.

The toxicity profile of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile has also been extensively studied. Acute toxicity studies in animal models have shown minimal adverse effects at therapeutic doses. However, chronic toxicity studies are still underway to fully understand its long-term safety profile.

In conclusion, 2-(3-(Thiophen-3-yl)-4,5,6

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd